![molecular formula C18H11BrN6S B12620118 C18H11BrN6S](/img/structure/B12620118.png)
C18H11BrN6S
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the molecular formula C18H11BrN6S is a complex organic molecule that contains carbon, hydrogen, bromine, nitrogen, and sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C18H11BrN6S typically involves multiple steps, including the formation of key intermediates and the use of specific reagents and catalysts. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is known for its mild reaction conditions and high functional group tolerance .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as reduction reactions, oxidation, and purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
C18H11BrN6S can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and catalysts such as palladium for coupling reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Medicinal Chemistry Applications
C18H11BrN6S is primarily recognized for its potential therapeutic applications. The following sections detail its antibacterial, antifungal, anticancer, and anti-inflammatory properties.
Antibacterial Activity
Research indicates that derivatives of this compound exhibit significant antibacterial activity against various pathogens. A study highlighted that compounds with the imidazo[2,1-b]-1,3,4-thiadiazole moiety demonstrated moderate effectiveness against Staphylococcus aureus and Pseudomonas aeruginosa .
Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Staphylococcus aureus | 32 µg/mL |
This compound | Pseudomonas aeruginosa | 64 µg/mL |
Antifungal Properties
The compound also shows antifungal properties, particularly against Candida albicans . The efficacy of this compound was demonstrated in vitro, indicating its potential as a treatment for fungal infections .
Anticancer Potential
This compound has been investigated for its anticancer properties. The compound's structure allows it to interact with biological targets involved in cancer progression. Studies have shown that it can induce apoptosis in cancer cells, making it a candidate for further development in cancer therapies .
Material Science Applications
Beyond medicinal uses, this compound has applications in material science, particularly in the development of dyes and polymers.
Dye Manufacturing
The compound's unique chromophoric properties make it suitable for dye production. Its ability to form stable complexes with various substrates enhances the colorfastness and vibrancy of dyes produced from it .
Polymer Development
This compound can be utilized as a precursor in synthesizing functional polymers. Its reactivity allows for the incorporation of this compound into polymer chains, potentially leading to materials with enhanced mechanical and thermal properties .
Case Studies
Several case studies illustrate the practical applications of this compound:
Case Study: Antimicrobial Testing
In a controlled study involving various derivatives of this compound, researchers tested their antimicrobial efficacy against a panel of bacteria and fungi. Results showed that modifications to the bromine atom significantly affected antibacterial potency, highlighting the importance of molecular structure in drug design .
Case Study: Cancer Cell Apoptosis Induction
A study focused on the anticancer effects of this compound derivatives on glioblastoma cells demonstrated that these compounds could activate apoptotic pathways effectively. This finding suggests potential for developing targeted cancer therapies using this compound as a lead structure .
Mechanism of Action
The mechanism by which C18H11BrN6S exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biochemical processes, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to C18H11BrN6S include other organic molecules with comparable structural features and functional groups. Examples include:
Cyanogen bromide (BrCN): Known for its use in protein immobilization and synthesis of other compounds.
Bupropion (C13H18ClNO): An antidepressant with a unique mechanism of action involving norepinephrine and dopamine reuptake inhibition.
Uniqueness
This compound is unique due to its specific combination of atoms and functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields of research and industry.
Biological Activity
The compound with the molecular formula C18H11BrN6S is a heterocyclic organic compound that has garnered attention in recent years for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including antibacterial, antiviral, and antitumor activities, supported by data tables and relevant case studies.
1. Antibacterial Activity
This compound has shown promising antibacterial properties against various strains of bacteria. The compound's structure suggests potential interactions with bacterial cell walls or metabolic pathways, which could inhibit growth or lead to cell death.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Vibrio cholerae | 25 µg/ml |
Enterococcus faecalis | 30 µg/ml |
Shigella sonnei | 50 µg/ml |
Micrococcus luteus | 25 µg/ml |
These results indicate that this compound is effective against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent .
2. Antiviral Activity
Preliminary studies have indicated that this compound exhibits antiviral properties. Research has focused on its potential to inhibit viral replication mechanisms, particularly in the context of RNA viruses. The compound's ability to interfere with viral entry or replication could position it as a therapeutic agent against viral infections.
3. Antitumor Activity
This compound has also been investigated for its antitumor properties. Studies have shown that it can induce apoptosis in cancer cells, potentially through the activation of specific signaling pathways involved in cell death.
Case Study: Antitumor Effects on Brain Cancer Cells
In a controlled laboratory study, this compound was tested on various brain cancer cell lines. The findings demonstrated a dose-dependent increase in apoptosis markers, suggesting its efficacy as an antineoplastic agent.
Concentration (µM) | % Apoptosis Induction |
---|---|
10 | 15% |
25 | 35% |
50 | 60% |
These results highlight the potential of this compound as a therapeutic option in oncology .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or viral replication.
- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways, leading to programmed cell death.
- Antioxidant Properties : Some studies suggest that this compound possesses antioxidant capabilities, which could contribute to its protective effects against cellular damage.
Properties
Molecular Formula |
C18H11BrN6S |
---|---|
Molecular Weight |
423.3 g/mol |
IUPAC Name |
6-(4-bromophenyl)-3-(3-phenyl-1H-pyrazol-5-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C18H11BrN6S/c19-13-8-6-12(7-9-13)17-24-25-16(22-23-18(25)26-17)15-10-14(20-21-15)11-4-2-1-3-5-11/h1-10H,(H,20,21) |
InChI Key |
XSKFIEIAQZCTLR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=C2)C3=NN=C4N3N=C(S4)C5=CC=C(C=C5)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.